molecular formula C14H20N2O3 B13571894 tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate

tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate

Cat. No.: B13571894
M. Wt: 264.32 g/mol
InChI Key: KGGVGTHXQUKLFT-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic amine. The compound’s core structure includes a phenyl ring substituted at the para position with a 3-hydroxyazetidine moiety. This compound is of interest in medicinal chemistry as a synthetic intermediate, particularly in the development of protease inhibitors or kinase-targeting agents, where the Boc group serves to protect amines during multi-step syntheses .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-4-6-11(7-5-10)16-8-12(17)9-16/h4-7,12,17H,8-9H2,1-3H3,(H,15,18)

InChI Key

KGGVGTHXQUKLFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CC(C2)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A representative and industrially relevant preparation method, adapted from patent literature and organic synthesis research, is outlined below:

Step Reagents and Conditions Description Yield (%)
1. Formation of N-Boc protected intermediate N-Boc-D-serine + isobutyl chlorocarbonate + N-methylmorpholine in anhydrous ethyl acetate at -20 to 40 °C Formation of mixed acid anhydride intermediate Not specified
2. Condensation with 4-aminophenyl azetidine Anhydrous ethyl acetate, room temperature Condensation reaction to form tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate >90% (reported)
3. Purification Extraction, washing, crystallization Isolation of pure compound -

This method leverages the formation of a mixed acid anhydride from N-Boc-D-serine and subsequent condensation with an amine-bearing azetidine intermediate. The reaction is typically carried out in ethyl acetate, a solvent chosen for its low toxicity and ease of recovery, under controlled temperature to optimize yield and purity.

Key Reaction Details

  • Mixed Acid Anhydride Formation: N-Boc-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine, serving as an acid scavenger, to form a reactive mixed anhydride intermediate.
  • Condensation Reaction: The mixed anhydride intermediate undergoes nucleophilic attack by the amine group of 4-(3-hydroxyazetidin-1-yl)aniline, resulting in the formation of the carbamate linkage.
  • Reaction Conditions: The reaction temperature is maintained between -20 °C and 40 °C to control reaction kinetics and suppress side reactions.
  • Solvent Choice: Anhydrous ethyl acetate is preferred for its environmental and operational advantages, including high recovery rates (80–90%) and reduced pollution.

Research Outcomes and Analytical Data

Yield and Purity

  • The optimized synthetic route achieves yields greater than 90%, a significant improvement over previous methods which reported yields around 81.6%.
  • Purification by crystallization and solvent extraction ensures high chemical purity suitable for pharmaceutical intermediate use.

Structural Confirmation

  • Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure of tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate.
  • Molecular weight: 264.32 g/mol.
  • The compound exhibits characteristic signals corresponding to the tert-butyl carbamate group, azetidine ring, and aromatic phenyl moiety.

Physicochemical Properties

Property Value
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
XLogP3-AA (lipophilicity) 1.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 4
Exact Mass 264.147 Da

These properties influence the compound's solubility, reactivity, and suitability as a synthetic intermediate.

Summary Table of Preparation Method

Aspect Details
Starting Material N-Boc-D-serine, 4-(3-hydroxyazetidin-1-yl)aniline
Key Reagents Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate
Reaction Type Mixed acid anhydride formation followed by amide condensation
Temperature Range -20 °C to 40 °C
Solvent Anhydrous ethyl acetate
Yield >90%
Purification Method Extraction, washing, crystallization
Industrial Advantages High yield, environmentally friendly solvent, minimized by-products, scalable process

Chemical Reactions Analysis

Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate is a chemical compound with a unique structure featuring a tert-butyl group, a carbamate functional group, and a phenyl ring substituted with a hydroxyazetidine moiety. The molecular formula of this compound is C14H20N2O3, and it has a molecular weight of approximately 252.33 g/mol. The azetidine ring contributes to its potential reactivity and biological activity, making it an interesting subject for medicinal chemistry research.

Scientific Research Applications

Tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate has potential applications in pharmaceutical chemistry due to its neuroprotective properties and may serve as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Its unique structure could also make it useful in designing new drugs targeting specific biological pathways.

Neuroprotective Properties

  • Tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate exhibits protective effects against neurotoxicity induced by amyloid-beta peptide in astrocyte cultures.
  • It can mitigate reactive oxygen species production in astrocytes stimulated with amyloid beta 1-42, indicating potential neuroprotective properties.
  • Interaction studies suggest that this compound may interact with receptors involved in neuroinflammation and oxidative stress responses.

Drug Development

  • It may serve as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
  • Its unique structure could make it useful in designing new drugs targeting specific biological pathways.

Interaction with Cellular Pathways

  • Its interaction with cellular pathways may influence inflammatory responses, although further studies are needed to elucidate these mechanisms fully.
  • Preliminary findings suggest that this compound may interact with receptors involved in neuroinflammation and oxidative stress responses, which could provide insights into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate involves the inhibition of monocarboxylate transporter 1 (MCT1) in cancer cells. MCT1 is responsible for the transport of lactate and other monocarboxylates across cell membranes. By inhibiting MCT1, this compound disrupts the metabolic processes of cancer cells, leading to reduced cell proliferation and increased cell death. The molecular targets and pathways involved in this mechanism include the inhibition of lactate transport and the disruption of cellular metabolism.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Carbamates

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Features/Applications Reference
tert-Butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate 3-Hydroxyazetidin-1-yl C₁₄H₂₀N₂O₃ 264.32 Potential kinase inhibitor intermediate Target
tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate Prop-2-ynyloxy and hydroxybenzyl C₂₃H₂₆N₂O₄ 394.46 Click chemistry applications
tert-Butyl {4-[3-(2-bromopyridin-4-yl)-3-oxopropanoyl]phenyl}carbamate 2-Bromopyridinyl ketone C₂₀H₂₂BrN₂O₄ 434.30 PET tracer precursor
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate Aminomethyl C₁₂H₁₈N₂O₂ 222.29 Rivaroxaban intermediate
tert-Butyl N-[4-(furan-2-carbonylamino)phenyl]carbamate Furan-2-carbonylamino C₁₆H₁₈N₂O₄ 302.32 Antimicrobial agent candidate

Key Observations :

  • Steric and Electronic Profiles : The 3-hydroxyazetidine group in the target compound introduces both hydrogen-bonding capacity (via -OH) and ring strain, enhancing reactivity compared to bulkier substituents like the prop-2-ynyloxy group in .
  • Biological Relevance: The aminomethyl derivative (MW 222.29, ) is a critical intermediate in anticoagulant synthesis (e.g., Rivaroxaban), while the bromopyridinyl analogue (MW 434.30, ) is tailored for radiopharmaceutical applications due to its halogenated aromatic system.

Key Observations :

  • The target compound’s synthesis likely involves Boc protection of a pre-formed 3-hydroxyazetidine-phenylamine, whereas analogues like the Rivaroxaban intermediate require lithium-mediated coupling for stereochemical control .
  • Brominated derivatives (e.g., ) utilize ketone formation under basic conditions, highlighting the versatility of tert-butyl carbamates in accommodating diverse electrophiles.

Physicochemical and Spectral Properties

  • NMR Data :
    • The target compound’s ¹H NMR would exhibit signals for the Boc group (δ 1.3–1.5 ppm, 9H), aromatic protons (δ 6.8–7.4 ppm), and hydroxyazetidine protons (δ 3.5–4.2 ppm).
    • In contrast, the prop-2-ynyloxy analogue shows distinct alkyne proton signals (δ 2.5–3.0 ppm) and downfield-shifted aromatic resonances due to electron-withdrawing effects.
  • Mass Spectrometry: The furan-2-carbonylamino derivative (MW 302.32) displays a characteristic [M+Na]⁺ peak at m/z 325.3, while the aminomethyl compound (MW 222.29) shows a prominent [M+H]⁺ peak at m/z 223.3.

Biological Activity

Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential implications for treating neurodegenerative diseases and cancer.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O3, with a molecular weight of approximately 264.33 g/mol. The compound comprises a tert-butyl group, a carbamate functional group, and a phenyl ring substituted with a hydroxyazetidine moiety. This unique combination contributes to its reactivity and biological activity.

The primary mechanism through which this compound exerts its effects is the inhibition of monocarboxylate transporter 1 (MCT1). MCT1 plays a crucial role in the transport of lactate across cell membranes, which is essential for the metabolic processes in cancer cells. By inhibiting MCT1, this compound disrupts lactate transport, leading to reduced proliferation and increased apoptosis in cancer cells.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has shown protective effects against neurotoxicity induced by amyloid beta peptide in astrocyte cultures. Specifically, it mitigates the production of reactive oxygen species (ROS) when astrocytes are stimulated with amyloid beta 1-42, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Inhibition of Cancer Cell Metabolism

The compound's ability to inhibit MCT1 has led to investigations into its role as a potential cancer therapeutic agent. By disrupting lactate transport, it hampers the metabolic adaptability of cancer cells, making them more susceptible to apoptosis. This mechanism positions this compound as a promising candidate for further research in oncology.

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce astrocyte cell death induced by amyloid beta 1-42 by approximately 20%. Although this effect is modest, it highlights the compound's potential as a neuroprotective agent .

In Vivo Studies

In vivo models have shown that while the compound has some protective effects against amyloidogenesis, its bioavailability in the brain remains a challenge. In studies involving scopolamine-induced models of Alzheimer's disease, the efficacy of the compound was less pronounced compared to established treatments like galantamine .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Attributes
Tert-butyl N-(4-hydroxyphenyl)carbamateHydroxyphenyl groupSimpler structure; lacks azetidine
Tert-butyl N-[4-(2-methylpiperidin-1-yl)phenyl]carbamatePiperidine instead of azetidineDifferent cyclic amine; varied activity
Tert-butyl N-[4-(3-methylazetidin-1-yl)phenyl]carbamateMethyl-substituted azetidineAltered reactivity due to substitution

The unique combination of structural elements in this compound may lead to distinct biological effects compared to similar compounds.

Q & A

Q. Analysis :

  • LC-MS : Identify hydrolyzed products (e.g., free amine from Boc deprotection).
  • NMR : Detect structural changes (e.g., azetidine ring opening at pH < 3) .
    • Safety Implications : Degradation products may require toxicity profiling per ICH guidelines .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Study Design :

Conditions : Store samples in DMSO, ethanol, and water at 4°C, 25°C, and −20°C .

Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

  • Findings : Hydrophobic solvents (e.g., DCM) reduce hydrolysis rates compared to polar solvents .

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